molecular formula C16H14N2O3 B5519939 N-(3-methylphenyl)-3-(3-nitrophenyl)acrylamide

N-(3-methylphenyl)-3-(3-nitrophenyl)acrylamide

Cat. No.: B5519939
M. Wt: 282.29 g/mol
InChI Key: UKJUIBKZHZGMPN-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylphenyl)-3-(3-nitrophenyl)acrylamide is a useful research compound. Its molecular formula is C16H14N2O3 and its molecular weight is 282.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 282.10044231 g/mol and the complexity rating of the compound is 403. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

Acrylamide derivatives such as 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide and 2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide have been studied for their effectiveness as corrosion inhibitors for copper in nitric acid solutions. These studies utilize chemical and electrochemical methods, including mass loss and electrochemical impedance spectroscopy, to demonstrate the compounds' effectiveness. The research highlights these derivatives' potential as mixed-type inhibitors, with significant reductions in double-layer capacitance observed, indicating effective corrosion inhibition capabilities (Ahmed Abu-Rayyan et al., 2022).

Drug Delivery Systems

Poly(N-isopropyl acrylamide) is a thermoresponsive polymer widely investigated for its potential in drug delivery systems. Controlled room-temperature RAFT polymerization of N-isopropylacrylamide has been explored to create conditions leading to homopolymerizations characteristic of controlled/"living" polymerization. This research demonstrates the controlled creation of polymers for potentially precise drug delivery applications (Anthony J Convertine et al., 2004).

Hydrogel Microspheres for Bioconjugation

Modification and functionalization of acrylamide-based hydrogel microspheres have been explored for creating composite microspheres with hydrophobic domains or magnetite nanospheres. These developments are significant for bioconjugate microspheres, offering novel applications in biotechnology and medicine (H. Kawaguchi et al., 1996).

Heavy Metal Ion Uptake and Catalyst Generation

Acrylamide-based hydrogels have been synthesized for the absorption of heavy metal ions from aqueous media, demonstrating a capacity for environmental cleanup and the synthesis of hybrid hydrogels. These hybrid hydrogels are further used as catalysts for the reduction of pollutants, showcasing a two-fold application in environmental remediation and catalysis (R. Javed et al., 2018).

Properties

IUPAC Name

(E)-N-(3-methylphenyl)-3-(3-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-12-4-2-6-14(10-12)17-16(19)9-8-13-5-3-7-15(11-13)18(20)21/h2-11H,1H3,(H,17,19)/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJUIBKZHZGMPN-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.